Sulfoxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

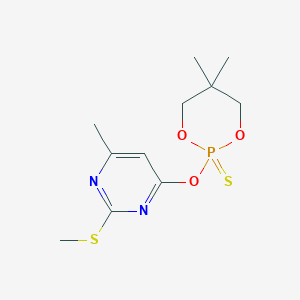

Sulfoxylate, commonly known as sodium formaldehyde this compound, is a versatile chemical compound with the molecular formula NaHSO₂·CH₂O₂. It is widely used in various industrial applications due to its reductive properties. This compound is also known by other names such as sodium hydroxymethanesulfinate and Rongalite. It is typically marketed as a dihydrate and is known for its stability and solubility in water .

Méthodes De Préparation

Sulfoxylate can be synthesized through several methods. One common synthetic route involves the reaction of sodium dithionite with formaldehyde. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2 \text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is quantitative, meaning that it proceeds to completion, making it an efficient method for producing this compound .

Another method involves the reduction of formaldehyde and sulfur dioxide with zinc dust, followed by conversion to the sodium salt with sodium hydroxide or carbonate . Industrial production methods typically involve the use of sodium dithionite and formaldehyde due to the efficiency and scalability of this process .

Analyse Des Réactions Chimiques

Sulfoxylate undergoes various types of chemical reactions, including reduction, oxidation, and substitution reactions. It is primarily known for its reducing properties. When made acidic, this compound releases the reducing this compound ion and formaldehyde in equimolar amounts .

Common reagents used in reactions with this compound include formaldehyde, sodium dithionite, and zinc dust. The major products formed from these reactions include hydroxymethanesulfinate and bis-(hydroxymethyl)sulfone .

Applications De Recherche Scientifique

Sulfoxylate has a wide range of scientific research applications. In chemistry, it is used as a reducing agent in organic synthesis and redox polymerization initiator systems . In biology, it has been explored for its potential use in reducing oxidative stress in cells. In medicine, this compound was originally developed as a treatment for mercury poisoning, although its use in this area has been limited .

In industry, this compound is used in vat dyeing as a reducing agent and for aquarium water conditioning . It is also employed as a bleaching agent in the textile industry and as a preservative in food processing . Additionally, this compound has been used in the photographic industry as a developer reducing agent .

Mécanisme D'action

The mechanism of action of sulfoxylate involves its reductive properties. When this compound is made acidic, it releases the reducing this compound ion and formaldehyde. The this compound ion acts as a reducing agent, donating electrons to other molecules and thereby reducing them . This property makes this compound useful in various reduction processes across different industries.

Comparaison Avec Des Composés Similaires

Sulfoxylate can be compared to other similar compounds such as sodium bisulfite (NaHSO₃) and sodium dithionite (Na₂S₂O₄). Sodium bisulfite is also a reductive agent used in various applications, including food and beverage processing . this compound stands out for its stability and solubility in water, making it more versatile in certain applications .

Another similar compound is sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), which is used as a this compound equivalent in the synthesis of sulfones and sulfonyl derivatives . TBSOMS-Na serves as a potent nucleophile in S-alkylation and Cu-catalyzed S-arylation reactions .

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reductive properties and stability make it an essential component in various industrial processes. By understanding its preparation methods, chemical reactions, and applications, researchers and industry professionals can continue to leverage the benefits of this compound in their work.

Propriétés

Numéro CAS |

107551-55-3 |

|---|---|

Formule moléculaire |

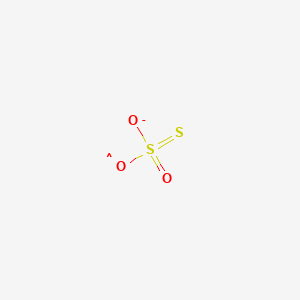

O2S-2 |

Poids moléculaire |

64.07 g/mol |

InChI |

InChI=1S/H2O2S/c1-3-2/h1-2H/p-2 |

Clé InChI |

HRKQOINLCJTGBK-UHFFFAOYSA-L |

SMILES |

[O-]S[O-] |

SMILES canonique |

[O-]S[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)

![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)